5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}--3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- Core structure: A 1,3-thiazolidin-4-one ring with a sulfanylidene (thioxo) group at position 2.
- Position 5: A furan-2-ylmethylidene moiety substituted with a 3,4-dichlorophenyl group, contributing halogen-mediated hydrophobicity and electronic effects.
Properties
IUPAC Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2S2/c1-13(14-5-3-2-4-6-14)25-21(26)20(29-22(25)28)12-16-8-10-19(27-16)15-7-9-17(23)18(24)11-15/h2-13H,1H3/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBMPOBFOXPHB-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogues from the provided evidence:
Key Comparative Insights
Halogenation and Electronic Effects
- The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-chlorinated analogues (e.g., and ).
- In contrast, features 2,4-dichlorophenyl substitution, which may alter steric interactions due to ortho-chlorine placement, reducing conformational flexibility compared to the target compound’s meta/para substitution .
Steric and π-π Interaction Profiles
- The 1-phenylethyl group at position 3 in the target compound provides greater steric hindrance than the methyl () or phenyl () groups. This bulk may influence binding pocket accessibility in biological targets .
- ’s trifluoromethylphenyl substituent introduces strong hydrophobicity and electronegativity, differing from the target’s dichlorophenyl system. This could affect solubility and membrane permeability .
Heterocyclic Systems
- ’s thiadiazole introduces additional nitrogen atoms, enabling stronger hydrogen-bond acceptor capacity .
Implications for Research and Development
- Biological Activity: The target compound’s dichlorophenyl-furan system may enhance selectivity for enzymes like cyclooxygenase (COX) or kinases, where halogenated aromatics are common pharmacophores.
- Crystallography : Tools like SHELX and WinGX (Evidences 1–3) are critical for resolving the stereochemistry of such complex heterocycles, particularly for analyzing hydrogen-bonding patterns (as in ) .
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